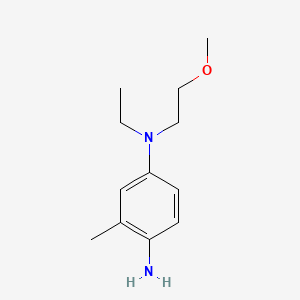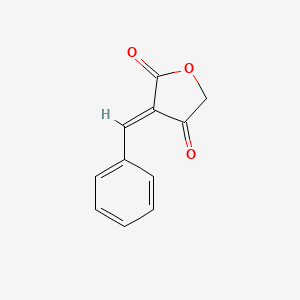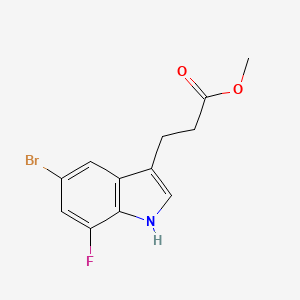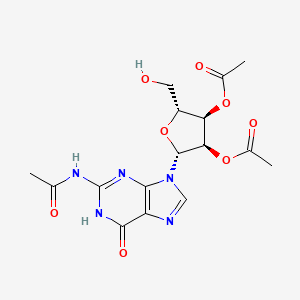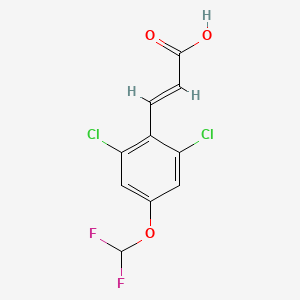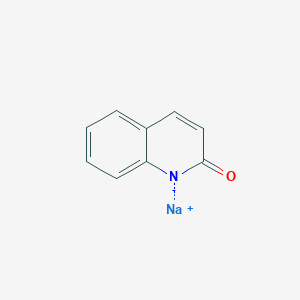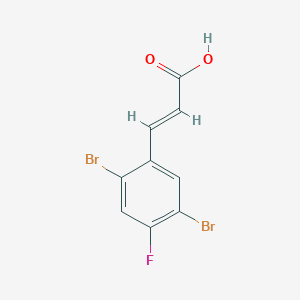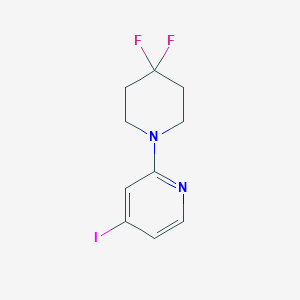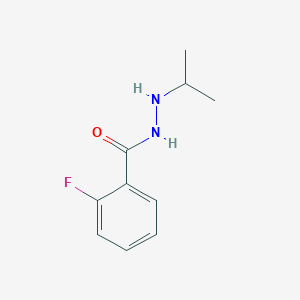
2-fluoro-N'-propan-2-ylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N’-propan-2-ylbenzohydrazide is an organic compound with the molecular formula C10H13FN2O. It is a derivative of benzohydrazide, where the benzene ring is substituted with a fluorine atom and the hydrazide group is modified with an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N’-propan-2-ylbenzohydrazide typically involves the reaction of 2-fluorobenzoyl chloride with isopropylhydrazine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N’-propan-2-ylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper, and are carried out in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzohydrazides .
Scientific Research Applications
2-fluoro-N’-propan-2-ylbenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-fluoro-N’-propan-2-ylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The isopropyl group provides steric hindrance, which can influence the compound’s overall activity and stability .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N’-isopropylbenzohydrazide: Similar in structure but may have different pharmacological properties.
2-fluoro-N’-(1-(4-nitrophenyl)ethylidene)benzohydrazide: A Schiff base derivative with distinct electronic properties.
5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine: A high-performance energetic material with different applications
Uniqueness
2-fluoro-N’-propan-2-ylbenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and isopropyl groups makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science .
Properties
CAS No. |
2925-00-0 |
|---|---|
Molecular Formula |
C10H13FN2O |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-fluoro-N'-propan-2-ylbenzohydrazide |
InChI |
InChI=1S/C10H13FN2O/c1-7(2)12-13-10(14)8-5-3-4-6-9(8)11/h3-7,12H,1-2H3,(H,13,14) |
InChI Key |
FHCHIHQWJUJLKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NNC(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


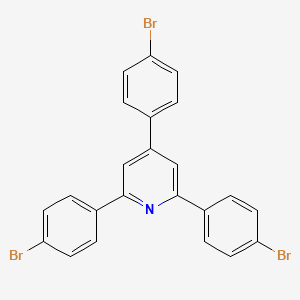
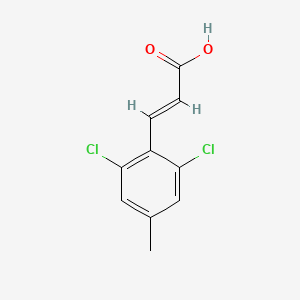
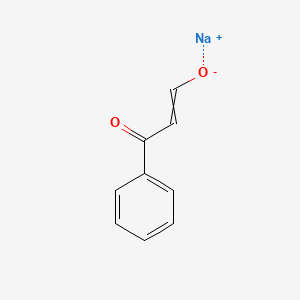
![2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2'-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile](/img/structure/B13728917.png)
